Erythromycin estolate, European Pharmacopoeia (EP) Reference Standard

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

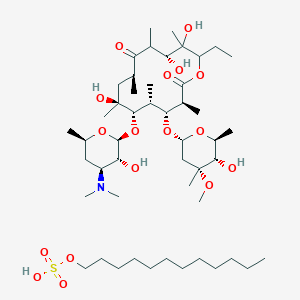

L’érythromycine estolate est un antibiotique macrolide utilisé pour traiter diverses infections bactériennes. Il s’agit d’un dérivé de l’érythromycine, plus précisément de l’ester dodécylsulfurique de l’érythromycine propionate. L’étalon de référence de la Pharmacopée Européenne (EP) pour l’érythromycine estolate est utilisé dans les tests de laboratoire pour garantir la qualité et la constance des produits pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’érythromycine estolate est synthétisée par estérification de l’érythromycine avec de l’acide propionique, suivie d’une réaction avec du dodécylsulfate. La réaction implique généralement l’utilisation d’un catalyseur acide fort pour faciliter le processus d’estérification. Les conditions de réaction comprennent le maintien d’une température et d’un pH contrôlés pour garantir l’obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production d’érythromycine estolate implique des processus d’estérification et de sulfonation à grande échelle. Les matières premières, l’érythromycine et l’acide propionique, sont mises à réagir dans de grands réacteurs sous des conditions contrôlées. Le produit est ensuite purifié par diverses techniques telles que la cristallisation et la filtration pour obtenir le composé final de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

L’érythromycine estolate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester dans l’érythromycine estolate peut être hydrolysée en milieu acide ou basique, conduisant à la formation d’érythromycine et d’acide propionique.

Oxydation : L’érythromycine estolate peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés oxydés.

Réactifs et conditions courants

Hydrolyse : Les réactifs courants comprennent l’acide chlorhydrique ou l’hydroxyde de sodium, les réactions étant généralement réalisées à des températures élevées.

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés sous des conditions contrôlées pour réaliser une oxydation sélective.

Principaux produits formés

Hydrolyse : Érythromycine et acide propionique.

Oxydation : Dérivés oxydés de l’érythromycine.

Substitution : Dérivés d’érythromycine substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

L’érythromycine estolate a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour garantir la précision et la justesse des dosages.

Biologie : Employée dans des études microbiologiques pour étudier les effets des antibiotiques sur la croissance bactérienne et les mécanismes de résistance.

Médecine : Utilisée dans la recherche pharmacologique pour étudier la pharmacocinétique et la pharmacodynamie des dérivés de l’érythromycine.

Industrie : Appliquée dans le contrôle qualité des produits pharmaceutiques pour garantir la conformité aux normes réglementaires.

Applications De Recherche Scientifique

Erythromycin estolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of assays.

Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth and resistance mechanisms.

Medicine: Utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of erythromycin derivatives.

Mécanisme D'action

L’érythromycine estolate exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie à la sous-unité ribosomique 50S du ribosome bactérien, empêchant la translocation de l’aminoacyl-ARNt et inhibant ainsi l’élongation de la chaîne peptidique. Cette action stoppe efficacement la croissance et la réplication bactériennes. La cible moléculaire principale est le ribosome bactérien, et la voie impliquée est l’inhibition de la synthèse des protéines .

Comparaison Avec Des Composés Similaires

L’érythromycine estolate est comparée à d’autres dérivés de l’érythromycine tels que :

Érythromycine A : Le composé parent, qui est moins stable et a une demi-vie plus courte que l’érythromycine estolate.

Érythromycine éthylsuccinate : Un autre dérivé ester ayant des propriétés pharmacocinétiques différentes.

Érythromycine stéarate : Une forme saline de l’érythromycine ayant des caractéristiques de solubilité et d’absorption différentes.

L’érythromycine estolate est unique en raison de sa stabilité et de sa biodisponibilité améliorées, ce qui en fait un choix privilégié pour certaines applications cliniques .

Propriétés

Formule moléculaire |

C49H93NO17S |

|---|---|

Poids moléculaire |

1000.3 g/mol |

Nom IUPAC |

(3S,4R,5R,6S,7S,9S,12R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19+,20?,21+,22-,23-,24-,25?,26-,28+,29+,30+,31-,32-,34-,35-,36+,37?;/m0./s1 |

Clé InChI |

SKDGGFHGLZBNBC-NIMBSKFASA-N |

SMILES isomérique |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C([C@@H](C(C(=O)[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES canonique |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)

![8-(Ethylsulfanyl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047694.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047734.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12047737.png)

![4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B12047743.png)

![4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide](/img/structure/B12047744.png)

![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)

![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)